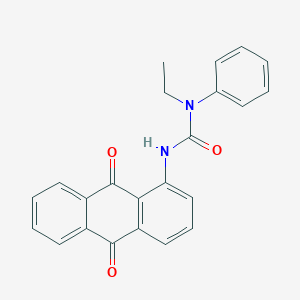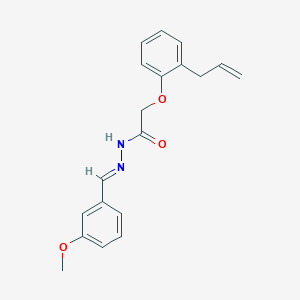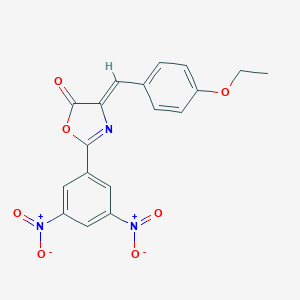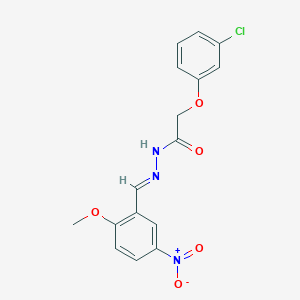![molecular formula C17H15BrFN3O2 B386736 3-{N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE](/img/structure/B386736.png)
3-{N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE is a synthetic organic compound with the molecular formula C17H15BrFN3O2 and a molecular weight of 392.2 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Métodos De Preparación
The synthesis of 3-{N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE involves several steps. The general synthetic route includes the condensation of 3-bromobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-fluorophenylbutanoyl chloride under appropriate conditions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Análisis De Reacciones Químicas
3-{N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-{N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research studies utilize this compound to explore its potential therapeutic effects and pharmacological properties.
Industry: It is employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparación Con Compuestos Similares
3-{N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE can be compared with other similar compounds, such as:
4-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(3-bromophenyl)-4-oxobutanamide: This compound has a similar structure but with an additional bromine atom on the phenyl ring.
4-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide: This compound has an ethoxy group instead of a fluorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets.
Propiedades
Fórmula molecular |
C17H15BrFN3O2 |
|---|---|
Peso molecular |
392.2g/mol |
Nombre IUPAC |
N'-[(E)-(3-bromophenyl)methylideneamino]-N-(4-fluorophenyl)butanediamide |
InChI |
InChI=1S/C17H15BrFN3O2/c18-13-3-1-2-12(10-13)11-20-22-17(24)9-8-16(23)21-15-6-4-14(19)5-7-15/h1-7,10-11H,8-9H2,(H,21,23)(H,22,24)/b20-11+ |
Clave InChI |
VTJXGNVULXMYEZ-RGVLZGJSSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)F |
SMILES isomérico |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)F |
SMILES canónico |
C1=CC(=CC(=C1)Br)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(4-Acetamidophenyl)iminomethyl]phenyl] 4-bromobenzoate](/img/structure/B386655.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 4-methylbenzoate](/img/structure/B386656.png)
![Butyl 4-({[5-(4-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B386658.png)
![(5E)-3-[(4-ethylanilino)methyl]-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B386659.png)


![4-(benzyloxy)-N'-[2-(hexyloxy)benzylidene]benzohydrazide](/img/structure/B386664.png)


![N-[2-(2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B386673.png)
![5-[(5-Bromo-2-hydroxyphenyl)methylideneamino]-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B386677.png)



